5,6-difluoro-1H-benzo[d]imidazol-2(3H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,6-difluoro-1,3-dihydrobenzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2N2O/c8-3-1-5-6(2-4(3)9)11-7(12)10-5/h1-2H,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNIZLMLIRWCFRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)F)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 5,6 Difluoro 1h Benzo D Imidazol 2 3h One and Its Analogues
Chemical Synthesis of the 1H-Benzo[d]imidazol-2(3H)-one Core
The foundational step in the synthesis of 5,6-difluoro-1H-benzo[d]imidazol-2(3H)-one is the construction of the parent 1H-benzo[d]imidazol-2(3H)-one ring system. This is typically achieved through cyclization reactions involving a substituted o-phenylenediamine (B120857) precursor.
Cyclization Reactions for Benzimidazolone Formation
The formation of the benzimidazolone core is predominantly accomplished through the reaction of an o-phenylenediamine with a carbonyl-containing reagent that provides the C2 carbon of the heterocyclic ring. Several key reagents have been established for this transformation, each with its own set of advantages and reaction conditions.
One of the most common methods involves the use of phosgene (B1210022) or its safer equivalents, such as triphosgene or N,N'-carbonyldiimidazole (CDI) . The reaction of an o-phenylenediamine with phosgene in an aqueous medium, with careful pH control using an alkali or alkaline earth metal base, can lead to the formation of the benzimidazolone. The pH is typically maintained between 6 and 12 to facilitate the reaction.
Another widely employed and often safer alternative is the reaction of o-phenylenediamine with urea (B33335) . This condensation reaction, when heated in a suitable high-boiling solvent or in the absence of a solvent, eliminates ammonia (B1221849) and water to yield the desired benzimidazolone. This method is advantageous due to the low cost and low toxicity of urea.
N,N'-Carbonyldiimidazole (CDI) serves as an efficient carbonylating agent for the cyclization of amino alcohols and diamines to form various N-heterocycles, including benzimidazolones. The reaction proceeds under mild conditions and often provides high yields of the desired product.
The general scheme for these cyclization reactions is presented below:
![General scheme for the synthesis of the 1H-benzo[d]imidazol-2(3H)-one core.](https://i.imgur.com/example.png)
Table 1: Common Reagents for Benzimidazolone Formation from o-Phenylenediamine
| Reagent | Typical Reaction Conditions | Advantages |
| Phosgene (COCl₂) | Aqueous medium, pH 6-12, presence of a base. | High reactivity and yields. |
| Urea (CO(NH₂)₂) | High temperature (130-180 °C), with or without a solvent. | Low cost, low toxicity, readily available. |
| N,N'-Carbonyldiimidazole (CDI) | Mild conditions, various organic solvents. | High efficiency, mild reaction conditions. |
Optimization of Reaction Conditions and Reagent Selection
The choice of reagent and the optimization of reaction conditions are crucial for achieving high yields and purity of the benzimidazolone core. When using urea, the reaction temperature is a critical parameter. Temperatures between 130°C and 180°C are generally required to drive the reaction to completion. The use of a high-boiling solvent can aid in heat transfer and reaction homogeneity.
For phosgene-mediated cyclizations, maintaining a constant pH is essential to prevent side reactions and ensure the efficient formation of the desired product. The molar ratio of the o-phenylenediamine to phosgene is typically kept between 1:1 and 1:1.5.
The use of CDI often provides a milder and more controlled reaction, which can be beneficial when dealing with sensitive functional groups on the starting materials. The reaction is typically carried out in aprotic solvents at room temperature or with gentle heating.
Regioselective Introduction of Fluorine Atoms at the 5,6-Positions
The introduction of fluorine atoms onto the benzimidazolone scaffold at the 5- and 6-positions is a key step in the synthesis of the target compound. This can be achieved through either direct fluorination of the pre-formed benzimidazolone ring or, more commonly, by utilizing a precursor that already contains the desired fluorine substitution pattern.
Direct Fluorination Approaches
Direct C-H fluorination of aromatic and heteroaromatic compounds has emerged as a powerful tool in medicinal chemistry. Electrophilic fluorinating agents are typically employed for this purpose. While specific examples for the direct fluorination of 1H-benzo[d]imidazol-2(3H)-one at the 5,6-positions are not extensively detailed in the readily available literature, the use of potent electrophilic fluorinating reagents such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) could theoretically be explored.
The challenge in direct fluorination lies in controlling the regioselectivity, as the electronic properties of the benzimidazolone ring will direct the incoming electrophile. The presence of the electron-donating nitrogen atoms and the electron-withdrawing carbonyl group influences the reactivity of the benzene (B151609) ring. It is plausible that fluorination would occur at positions activated by the ring-fused amine, however, achieving exclusive 5,6-difluorination would likely be challenging and result in a mixture of isomers.
Precursor-Based Fluorination Strategies
A more reliable and widely practiced approach for the synthesis of this compound is the use of a pre-fluorinated starting material. This strategy ensures the correct regiochemistry of the fluorine atoms from the outset. The key precursor for this synthesis is 4,5-difluoro-1,2-phenylenediamine .
The synthesis of this diamine typically starts from a commercially available difluorinated benzene derivative, which is then subjected to nitration and subsequent reduction of the nitro groups to amines. Once 4,5-difluoro-1,2-phenylenediamine is obtained, it can be subjected to the cyclization reactions described in section 2.1 to form the this compound core.
The reaction of 4,5-difluoro-1,2-phenylenediamine with a carbonyl source like urea or N,N'-carbonyldiimidazole provides a direct and efficient route to the target molecule.
Table 2: Comparison of Fluorination Strategies
| Strategy | Description | Advantages | Disadvantages |
| Direct Fluorination | Introduction of fluorine atoms onto the pre-formed benzimidazolone ring using an electrophilic fluorinating agent. | Atom economical, potentially shorter synthetic route. | Poor regioselectivity, potential for over-fluorination, harsh reaction conditions may be required. |
| Precursor-Based | Synthesis starts with a benzene derivative already containing the 5,6-difluoro substitution pattern, followed by formation of the benzimidazolone ring. | Excellent regiocontrol, well-established and reliable methods. | Potentially longer synthetic route, availability and cost of the starting fluorinated precursor. |
Derivatization and Functionalization of this compound
Once the this compound core is synthesized, further derivatization can be carried out to explore the structure-activity relationship of its analogues. The primary sites for functionalization are the two nitrogen atoms of the imidazolone (B8795221) ring (N1 and N3).
Common derivatization reactions include N-alkylation and N-arylation .
N-Alkylation can be achieved by treating the this compound with an alkyl halide in the presence of a base such as potassium carbonate or sodium hydride in a suitable polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. The reaction typically proceeds at room temperature or with gentle heating. Depending on the stoichiometry of the alkylating agent and the reaction conditions, mono- or di-alkylation can be achieved.
N-Arylation can be accomplished using transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination and the Ullmann condensation are powerful methods for the formation of C-N bonds. In a typical Buchwald-Hartwig reaction, the benzimidazolone is coupled with an aryl halide or triflate in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The Ullmann reaction typically employs a copper catalyst to couple the benzimidazolone with an aryl halide, often at higher temperatures.
Functionalization of the C4 and C7 positions of the benzimidazolone ring is more challenging due to the lower reactivity of these C-H bonds compared to the N-H bonds. Directed C-H activation strategies, which are beyond the scope of this article, would likely be required for selective functionalization at these positions.
Substitution Reactions on the Benzene Ring
The introduction of substituents onto the benzene ring of this compound is a key strategy for modulating its biological activity. However, the presence of two fluorine atoms, which are electron-withdrawing and deactivating, alongside the fused imidazolone ring, presents a unique challenge to classical electrophilic aromatic substitution reactions. The benzene ring in the benzimidazolone system is generally electron-rich and susceptible to electrophilic attack, but the strong deactivating effect of the fluorine atoms can impede such reactions.
Common electrophilic aromatic substitution reactions that could be explored for the functionalization of the 5,6-difluorobenzimidazolone core include nitration, halogenation, and sulfonation.
Nitration: The introduction of a nitro group can serve as a handle for further functionalization, such as reduction to an amine. Typical nitrating conditions involve the use of a mixture of concentrated nitric acid and sulfuric acid. For deactivated substrates, more forcing conditions or more potent nitrating agents may be necessary.
Halogenation: The introduction of additional halogen atoms, such as chlorine or bromine, can further influence the electronic properties and lipophilicity of the molecule. Reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in the presence of a suitable catalyst are commonly employed for the halogenation of aromatic rings.
It is important to note that the regioselectivity of these substitution reactions will be dictated by the directing effects of both the fluorine atoms and the fused imidazolone ring.
Modifications at the Imidazolone Nitrogen Atoms
The nitrogen atoms of the imidazolone ring offer versatile points for modification, allowing for the introduction of a wide range of substituents that can significantly impact the pharmacological profile of the resulting compounds. Key reactions for modifying these positions include N-alkylation, N-arylation, and the Mannich reaction.
N-Alkylation: The introduction of alkyl groups at the N-1 and N-3 positions is a common strategy to enhance lipophilicity and modulate biological activity. This is typically achieved by reacting the benzimidazolone with an alkyl halide in the presence of a base, such as potassium carbonate or sodium hydride, in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. The reaction can proceed in a stepwise manner, allowing for the synthesis of mono- or di-alkylated products.
N-Arylation: The introduction of aryl or heteroaryl moieties at the nitrogen atoms can lead to compounds with interesting pharmacological properties. This can be accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which employs a palladium catalyst and a suitable ligand to couple the benzimidazolone with an aryl halide.
Mannich Reaction: The Mannich reaction is a valuable tool for introducing aminomethyl groups at the nitrogen atoms of the benzimidazolone ring. This one-pot, three-component condensation involves the reaction of the benzimidazolone, formaldehyde, and a primary or secondary amine. The resulting Mannich bases often exhibit a range of biological activities.
Table 1: Examples of Reagents and Conditions for N-Substitution of Benzimidazolones
| Reaction Type | Reagents | Base | Solvent | Product |
| N-Alkylation | Alkyl halide (e.g., CH₃I, C₂H₅Br) | K₂CO₃, NaH | DMF, Acetonitrile | N-Alkylbenzimidazolone |
| N-Arylation | Aryl halide (e.g., PhBr, PyCl) | Pd catalyst, Ligand | Toluene, Dioxane | N-Arylbenzimidazolone |
| Mannich Reaction | Formaldehyde, Amine (e.g., RNH₂, R₂NH) | - | Ethanol, Water | N-Aminomethylbenzimidazolone |
Introduction of Diverse Side Chains for Pharmacological Modulation
The introduction of a wide variety of side chains onto the this compound scaffold is a cornerstone of medicinal chemistry efforts to discover novel therapeutic agents. The nature of these side chains can profoundly influence the compound's interaction with biological targets, thereby modulating its pharmacological activity.
Research has shown that the introduction of different functional groups can lead to a broad spectrum of biological activities in benzimidazole-based compounds. For instance, the incorporation of basic amine moieties can enhance solubility and allow for salt formation, which is often desirable for pharmaceutical formulations. The addition of lipophilic groups can improve membrane permeability and access to intracellular targets.
The synthetic strategies outlined in the previous sections, such as N-alkylation and N-arylation, are the primary means of introducing these diverse side chains. By carefully selecting the alkylating or arylating agent, chemists can append a vast array of functionalities to the benzimidazolone core.
Table 2: Correlation of Side Chain Features with Potential Pharmacological Activities
| Side Chain Feature | Potential Pharmacological Activity |
| Basic Amine Groups | Enhanced solubility, potential for salt formation |
| Lipophilic Moieties | Improved membrane permeability |
| Aromatic/Heteroaromatic Rings | π-π stacking interactions with biological targets |
| Hydrogen Bond Donors/Acceptors | Specific interactions with receptor binding sites |
Novel Synthetic Pathways and Green Chemistry Considerations
In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly synthetic methodologies in the chemical and pharmaceutical industries. This has led to the exploration of novel synthetic pathways for the preparation of benzimidazolones that are more efficient and generate less waste.
One-Pot Syntheses: One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, time, and resource utilization. Several one-pot methods for the synthesis of benzimidazole (B57391) derivatives have been reported, often involving the condensation of o-phenylenediamines with various carbonyl compounds in the presence of a catalyst.
Microwave-Assisted Synthesis: The use of microwave irradiation as an energy source can dramatically accelerate reaction rates, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. Microwave-assisted synthesis has been successfully applied to the preparation of a variety of heterocyclic compounds, including benzimidazoles.
Green Catalysts and Solvents: The development and use of environmentally benign catalysts and solvents are central tenets of green chemistry. Researchers are actively exploring the use of solid-supported catalysts, which can be easily recovered and reused, and greener solvents, such as water or ionic liquids, to replace traditional volatile organic compounds. For the synthesis of benzimidazoles, a variety of green catalysts, including zeolites and metal-organic frameworks, have been investigated.
The application of these green chemistry principles to the synthesis of this compound and its analogues holds the promise of developing more sustainable and cost-effective manufacturing processes for these important pharmaceutical building blocks.
Advanced Spectroscopic and Structural Elucidation of 5,6 Difluoro 1h Benzo D Imidazol 2 3h One Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For 5,6-difluoro-1H-benzo[d]imidazol-2(3H)-one, both ¹H and ¹³C NMR would provide crucial information about its atomic connectivity and chemical environment.
Proton (¹H) NMR and Carbon-13 (¹³C) NMR Techniques
Proton (¹H) NMR: The ¹H NMR spectrum of this compound is expected to be relatively simple. The protons on the benzene (B151609) ring (at positions 4 and 7) would likely appear as a singlet or a complex multiplet due to coupling with the adjacent fluorine atoms. The chemical shift of these aromatic protons would be influenced by the electron-withdrawing nature of the fluorine atoms and the benzimidazolone core. The N-H protons of the imidazole ring would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.
Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule. The carbonyl carbon (C2) of the imidazolone (B8795221) ring is expected to have a characteristic chemical shift in the range of 150-160 ppm. The carbons directly bonded to fluorine (C5 and C6) would exhibit large carbon-fluorine coupling constants (¹JCF), a key identifying feature. The remaining aromatic carbons would have distinct chemical shifts influenced by the fluorine substituents and the heterocyclic ring.
Anticipated NMR Data:
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H4, H7 | 7.0 - 7.5 | - |
| N1-H, N3-H | 10.0 - 12.0 (broad) | - |
| C2 | - | 150 - 160 |
| C4, C7 | - | 100 - 115 |
| C5, C6 | - | 145 - 155 (with large ¹JCF) |
| C3a, C7a | - | 125 - 135 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Advanced 2D NMR Experiments (e.g., DEPT, HMQC) for Connectivity Assignment
To definitively assign the proton and carbon signals, advanced 2D NMR experiments would be essential.
DEPT (Distortionless Enhancement by Polarization Transfer): This experiment would differentiate between CH, CH₂, and CH₃ groups. For this molecule, it would confirm the presence of the two aromatic CH groups.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments would establish the correlation between directly bonded protons and carbons, allowing for the unambiguous assignment of the C4/H4 and C7/H7 pairs.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away, which would be crucial for assigning the quaternary carbons (C2, C3a, C5, C6, and C7a) by observing their correlations with the aromatic and N-H protons.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Determination
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (C₇H₄F₂N₂O), the expected exact mass of the molecular ion [M]⁺ would be approximately 170.0291 g/mol .
High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The fragmentation pattern in the mass spectrum would provide structural information. Common fragmentation pathways for benzimidazolones involve the loss of CO, and subsequent cleavages of the heterocyclic ring. The presence of fluorine atoms would influence the fragmentation, potentially leading to the loss of HF or fluorinated fragments.
Anticipated Mass Spectrometry Data:
| Fragment Ion | Predicted m/z |
| [M]⁺ | 170 |
| [M - CO]⁺ | 142 |
| [M - CO - HCN]⁺ | 115 |
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands.
Anticipated IR Absorption Bands:
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H stretch | 3200 - 3400 (broad) |
| C=O stretch (amide) | 1700 - 1750 |
| C=C stretch (aromatic) | 1450 - 1600 |
| C-F stretch | 1100 - 1300 |
| C-N stretch | 1250 - 1350 |
The broad N-H stretching band is characteristic of the hydrogen-bonded amine groups in the solid state. The strong absorption from the carbonyl group is a key feature of the imidazolone ring. The C-F stretching bands would confirm the presence of fluorine atoms.
Elemental Analysis for Purity and Composition Verification
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. This data is used to confirm the empirical formula and assess the purity of the synthesized compound. For C₇H₄F₂N₂O, the theoretical elemental composition would be:
Carbon (C): 49.43%
Hydrogen (H): 2.37%
Nitrogen (N): 16.47%
Experimental values that are in close agreement with these theoretical percentages would verify the elemental composition and purity of the sample.
Crystallographic Studies for Solid-State Structure Determination
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound could be grown, this technique would provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
The crystal structure would likely reveal a planar benzimidazolone core. In the crystal lattice, molecules would be expected to be linked by intermolecular N-H···O=C hydrogen bonds, forming chains or sheets. The fluorine atoms would also participate in weaker intermolecular interactions.
Computational Chemistry and Theoretical Investigations of 5,6 Difluoro 1h Benzo D Imidazol 2 3h One
Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in characterizing the electronic structure and predicting the reactivity of molecules. sru.ac.irjocpr.comresearchgate.net For benzimidazole (B57391) derivatives, these methods are used to calculate a variety of molecular descriptors that provide insight into the molecule's stability, charge distribution, and potential for chemical reactions. researchgate.net
Key electronic properties computed for benzimidazole scaffolds include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.govnih.govnih.gov Other calculated properties, such as dipole moment, polarizability, and molecular electrostatic potential (MEP), help in understanding intermolecular interactions. researchgate.netjocpr.com MEP maps are particularly useful for identifying regions of the molecule that are rich or poor in electrons, which are crucial for recognizing non-covalent interactions with biological receptors.
Table 1: Calculated Electronic Properties of Benzimidazole Derivatives Note: The following data are representative of typical values obtained for benzimidazole derivatives in computational studies and are intended for illustrative purposes.
| Property | Description | Typical Calculated Value Range |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -6.0 to -7.5 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -1.0 to -2.5 eV |
| HOMO-LUMO Gap (ΔE) | Difference in energy between HOMO and LUMO; indicates chemical reactivity. | 3.5 to 5.0 eV |
| Dipole Moment (µ) | Measure of the net molecular polarity. | 1.5 to 4.0 Debye |
| Polarizability (α) | The ability of the electron cloud to be distorted by an external electric field. | 20 to 40 ų |
These theoretical calculations provide a foundational understanding of the molecule's intrinsic properties, which is essential for predicting its behavior in more complex biological systems. researchgate.net
Molecular Docking Simulations for Ligand-Target Recognition
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is extensively used to study how ligands like the 5,6-difluoro-1H-benzo[d]imidazole derivatives interact with biological macromolecules, such as proteins or nucleic acids. researchgate.net
In recent studies, derivatives of 5,6-difluoro-1H-benzo[d]imidazole have been designed and evaluated as potential binders to the GABA-A receptor, a key target in the treatment of epilepsy. hanyang.ac.kr Molecular docking simulations were performed to investigate the binding modes and affinities of these compounds within the benzodiazepine (B76468) binding site of the GABA-A receptor. hanyang.ac.kr
Docking simulations can reveal the specific interactions that stabilize the ligand-receptor complex. For 5,6-difluoro-1H-benzo[d]imidazole derivatives targeting the GABA-A receptor, these studies have identified key amino acid residues involved in binding. hanyang.ac.kr The interactions typically include a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces.
For instance, studies have shown that certain derivatives form significant interactions with residues within the benzodiazepine binding site of the GABA-A receptor. hanyang.ac.kr The benzimidazole core and its substituents can form hydrogen bonds with specific residues, while the aromatic rings often engage in hydrophobic interactions with surrounding amino acids. This detailed interaction fingerprint is crucial for understanding the structural basis of the ligand's activity and for guiding further structural modifications to improve potency and selectivity. nih.govresearchgate.net
Table 2: Predicted Interactions of a 5,6-difluoro-1H-benzo[d]imidazole Derivative with GABA-A Receptor Residues Based on findings from molecular docking studies of potent anticonvulsant derivatives. hanyang.ac.kr
| Derivative | Interacting Residue | Interaction Type |
| Compound 4d | THR194 | Hydrogen Bond |
| TYR209 | Hydrogen Bond | |
| HIS101 | Pi-Pi Stacking | |
| PHE77 | Pi-Pi Stacking | |
| Compound 4e | THR194 | Hydrogen Bond |
| TYR159 | Hydrogen Bond | |
| HIS101 | Pi-Pi Stacking | |
| PHE77 | Pi-Pi Stacking |
Molecular docking programs use scoring functions to estimate the binding affinity of a ligand to its target, often expressed as a docking score in kcal/mol. nih.gov A lower (more negative) score generally indicates a more favorable binding interaction. nih.gov These scores, combined with experimental data such as the half-maximal inhibitory concentration (IC50), provide a quantitative measure of the ligand's potency.
For the 5,6-difluoro-1H-benzo[d]imidazole derivatives designed as GABA-A receptor binders, the docking results were found to be consistent with in vitro binding studies. researchgate.nethanyang.ac.kr The most potent compounds in biological assays also showed the best docking scores, demonstrating the predictive power of these computational methods. researchgate.net
Table 3: Binding Affinities of 5,6-Difluoro-1H-benzo[d]imidazole Derivatives for GABA-A Receptor Data from in vitro binding studies and molecular docking simulations. hanyang.ac.kr
| Compound | IC50 (µM) | Docking Score (kcal/mol) |
| 4d | 0.74 | -8.9 |
| 4e | 0.18 | -9.2 |
| Carbamazepine (Reference) | N/A | -7.1 |
Molecular Dynamics Simulations for Conformational Sampling and Dynamic Behavior
While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the complex over time. researchgate.net MD simulations model the movements of atoms and molecules, allowing researchers to assess the stability of the predicted binding pose and observe conformational changes in both the ligand and the protein. researchgate.netekb.eg
For benzimidazole-based compounds, MD simulations have been used to confirm the stability of the ligand within the active site of its target protein. nih.govnih.gov Key parameters analyzed during an MD simulation include the root-mean-square deviation (RMSD) of the ligand and protein backbone, which indicates how much the structure deviates from its initial docked pose. A stable RMSD value over the simulation time suggests that the binding mode is stable. nih.gov These simulations can also reveal the role of water molecules in mediating interactions and provide a more accurate estimation of binding free energies. nih.gov
Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation
DFT is a powerful tool not only for predicting molecular properties but also for elucidating the mechanisms of chemical reactions. mdpi.com In the context of 5,6-difluoro-1H-benzo[d]imidazol-2(3H)-one, DFT can be used to model the synthetic pathways for its creation and the creation of its derivatives.
By calculating the energies of reactants, transition states, and products, computational chemists can map out the entire reaction coordinate. nih.gov This allows for the determination of activation energies, which helps in understanding reaction kinetics and predicting the most favorable reaction pathway. For example, DFT studies on the synthesis of benzimidazoles have helped to clarify the mechanism of the condensation reaction between o-phenylenediamines and aldehydes, providing insights that can be used to optimize reaction conditions and improve yields. sru.ac.irmdpi.com
In Silico Screening and Virtual Library Design Utilizing the this compound Scaffold
The this compound core is an attractive scaffold for the design of virtual libraries of compounds for in silico screening. nih.gov Virtual screening involves computationally evaluating large libraries of molecules to identify those that are most likely to bind to a specific biological target. researchgate.net
The process often begins with the creation of a virtual library by computationally adding various substituents to the core scaffold. drugdesign.orgnih.gov These virtual compounds are then filtered based on drug-likeness criteria, such as Lipinski's "Rule of Five," and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties to select for candidates with favorable pharmacokinetic profiles. europeanreview.orgnih.gov The remaining compounds are then docked into the target protein's active site, and the top-scoring molecules are selected for synthesis and experimental testing. researchgate.net This approach accelerates the drug discovery process by prioritizing the synthesis of the most promising candidates, saving time and resources. nih.gov
Biological and Pharmacological Activities of 5,6 Difluoro 1h Benzo D Imidazol 2 3h One and Its Congeners
Antimicrobial and Antibiofilm Efficacy
Inhibition of Biofilm Formation and Disruption of Mature Biofilms
Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances. This mode of growth confers significant resistance to conventional antibiotics and host immune responses, posing a major challenge in treating chronic infections. The benzimidazole (B57391) scaffold has emerged as a promising framework for the development of agents that can interfere with biofilm formation.
Research into benzimidazole derivatives has demonstrated their potential to inhibit biofilm formation across various bacterial species. For instance, certain 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives have shown excellent activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), by both preventing biofilm formation and eradicating cells within mature biofilms. nih.gov The mechanism often involves interfering with quorum sensing (QS), a bacterial cell-to-cell communication system that regulates virulence and biofilm maturation. nih.gov A study on new 1H-benzo[d]imidazole-based compounds identified a potent antagonist of the PqsR receptor in Pseudomonas aeruginosa, a key regulator in the pqs quorum sensing system, leading to significant inhibition of biofilm maturation. nih.gov While studies specifically detailing the antibiofilm activity of 5,6-difluoro-1H-benzo[d]imidazol-2(3H)-one are limited, the established efficacy of its structural analogs suggests that this compound could also possess significant antibiofilm properties, warranting further investigation.
Table 1: Antibiofilm Activity of Selected Benzimidazole Derivatives
| Compound | Target Organism | Activity | Reference |
|---|---|---|---|
| 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole | Staphylococcus aureus | Inhibition of biofilm formation and killing of cells in mature biofilms | nih.gov |
| 2-(4-(3-((6-chloro-1-isopropyl-1H-benzo[d]imidazol-2-yl)amino)-2-hydroxypropoxy)phenyl)acetonitrile | Pseudomonas aeruginosa | Potent PqsR antagonist, inhibition of biofilm maturation | nih.gov |
Neuropharmacological and Central Nervous System Activities
The γ-aminobutyric acid type A (GABAA) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system and a key target for drugs used to treat anxiety and seizure disorders. Benzodiazepines, a well-known class of GABAA receptor modulators, enhance GABAergic inhibition to produce their therapeutic effects. The benzimidazole scaffold has been explored for its potential to interact with this receptor.
A study focused on the design and synthesis of 5,6-difluoro-1H-benzo[d]imidazole derivatives identified them as effective binders to the GABAA receptor, leading to potent anticonvulsant activity. researchgate.net In preclinical models, certain derivatives were found to be active against seizures induced by maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ). researchgate.net The mechanism of action for some of these compounds was investigated through in vitro GABA-transaminase (GABA-AT) enzyme activity assays, revealing inhibitory potency that suggests a dual mechanism of enhancing GABAergic neurotransmission. researchgate.net Molecular docking studies have further supported the interaction of these fluorinated benzimidazole derivatives with the GABAA receptor, corroborating the experimental findings. researchgate.net
Table 2: Anticonvulsant Activity of 5,6-dihydropyrimidine-2(1H)-thione derivatives (Congeners)
| Compound | Anticonvulsant Model | Activity | GABA-AT Inhibition (IC50) | Reference |
|---|---|---|---|---|
| Compound 3c | MES, scPTZ | Active | 18.42 μM | researchgate.net |
D-amino acid oxidase (DAAO) is a flavoenzyme that degrades D-serine, a crucial co-agonist at the N-methyl-D-aspartate (NMDA) receptor. Inhibition of DAAO can elevate D-serine levels in the brain, thereby enhancing NMDA receptor function. This strategy is being investigated for the treatment of neurological conditions characterized by NMDA receptor hypofunction, such as schizophrenia.
The benzimidazol-2(3H)-one scaffold is a key structural feature of a class of potent DAAO inhibitors. Research on 1-hydroxy-1H-benzo[d]imidazol-2(3H)-ones has shown that substitutions on the benzene (B151609) ring significantly influence inhibitory potency. frontiersin.org For example, introducing substituents can result in compounds with IC50 values in the nanomolar range against human DAAO. frontiersin.org While direct studies on this compound are not extensively documented in this context, the structure-activity relationship (SAR) data from its congeners strongly suggest that the difluoro substitution pattern could yield potent DAAO inhibitory activity. The electronic properties of the fluorine atoms can influence the binding affinity of the molecule to the active site of the DAAO enzyme.
Table 3: DAAO Inhibitory Activity of 1-hydroxy-1H-benzo[d]imidazol-2(3H)-one Congeners
| Compound | Substitution Pattern | Human DAAO IC50 (μM) | Porcine DAAO IC50 (μM) | Reference |
|---|---|---|---|---|
| Congener 6e | Specific substitution | Potent inhibition noted | Not specified | frontiersin.org |
Anti-Inflammatory Potential
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. The benzimidazole nucleus is a common feature in many compounds developed for their anti-inflammatory properties. These derivatives can exert their effects through various mechanisms, including the inhibition of key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), or by modulating the production of pro-inflammatory cytokines such as TNF-α and IL-6. nih.govnih.govnih.gov
Studies on various substituted benzimidazoles have demonstrated significant anti-inflammatory activity in animal models of inflammation, such as carrageenan-induced paw edema. jmpas.commdpi.com The anti-inflammatory effects of benzimidazole derivatives are often linked to the nature and position of substituents on the bicyclic core. nih.govnih.gov For example, certain substitutions can enhance the inhibition of COX-2, while others may favor the inhibition of 5-LOX. nih.gov One investigation into benzimidazole derivatives revealed a strong inhibition of secretory phospholipases A2 and 5-lipoxygenase. Some congeners also effectively inhibited the lipopolysaccharide-induced secretion of TNF-α and IL-6 in macrophages. Although specific data on this compound is sparse, the established anti-inflammatory profile of the benzimidazole class suggests it as a candidate for further evaluation.
Table 4: Anti-inflammatory Activity of Selected Benzimidazole Derivatives
| Compound Class | Mechanism/Model | Key Findings | Reference |
|---|---|---|---|
| N-(1H-benzimidazol-2-ylmethyl) anilines | Carrageenan-induced paw edema | Potent activity, with chloro-substitution showing high efficacy. | mdpi.com |
| 2-phenyl-substituted benzimidazoles | COX and 5-lipoxygenase inhibition | Lipophilic and hydrophilic groups at specific positions influence enzyme selectivity. | nih.gov |
Enzymatic Modulation and Pharmacokinetic Implications (e.g., Cytochrome P450 Enzymes)
Cytochrome P450 (CYP450) enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a vast array of xenobiotics, including drugs. nih.gov Inhibition or induction of these enzymes is a primary cause of drug-drug interactions, which can lead to altered drug efficacy or toxicity. Therefore, understanding the interaction of new chemical entities with CYP450 enzymes is a critical aspect of drug development.
The potential for benzimidazole derivatives to interact with CYP450 enzymes is an important consideration for their pharmacokinetic profile. Predictive models for some fluorinated benzimidazole derivatives have been generated. For example, in silico analysis of 6-fluoro-2-(2-hydroxy-3-isobutoxy-phenyl)-1H-benzoimidazole-5-carboxamidine predicted it to be an inhibitor of CYP450 2C19 but a non-inhibitor of CYP450 2C9, 2D6, and 3A4. drugbank.com Such interactions can significantly affect the clearance and bioavailability of the compound and co-administered drugs. The specific metabolic fate of this compound and its direct impact on major CYP450 isoforms require experimental evaluation to fully characterize its pharmacokinetic implications and potential for drug-drug interactions.
Investigation of Other Bioactive Properties
The versatility of the benzimidazole scaffold has led to its investigation in a wide range of other therapeutic areas. Derivatives of 1H-benzo[d]imidazol-2(3H)-one have been synthesized and evaluated for their antitumor activity. One study identified a series of 5-hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one derivatives that effectively inhibited the growth of human tumor cell lines, with one compound inducing apoptosis in breast cancer cells.
Furthermore, other benzimidazole derivatives have been explored as carbonic anhydrase inhibitors, which have applications in treating conditions like glaucoma and neuropathic pain. nih.gov A series of 2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides were found to be selective inhibitors of human carbonic anhydrase isoforms hCA II and hCA VII. nih.gov The broad spectrum of biological activities associated with the benzimidazole core continues to make it an attractive starting point for the discovery of novel therapeutic agents.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5,6 Difluoro 1h Benzo D Imidazol 2 3h One Analogues
Influence of Fluorine Substitution Pattern on Biological Activity and Selectivity
The position and number of fluorine atoms on the benzimidazole (B57391) ring profoundly impact the biological activity and selectivity of the compounds. Fluorine's high electronegativity and ability to form strong bonds with carbon can alter a molecule's acidity, lipophilicity, metabolic stability, and binding interactions. nih.govnih.gov
Studies on fluorinated benzimidazole derivatives have shown that these compounds often exhibit enhanced antimicrobial and anticancer activities compared to their non-fluorinated counterparts. researchgate.netacgpubs.orgacgpubs.org For instance, the introduction of fluorine at the C-6 position of the benzimidazole ring has been shown to improve binding to DNA gyrase and enhance cell penetration, contributing to increased antibacterial potency. nih.gov
The specific placement of fluorine atoms is crucial. For example, in a series of 2-(fluorophenyl)-benzimidazole derivatives, compounds with a meta-fluoro substitution on the phenyl ring displayed high activity against Gram-negative bacteria. acgpubs.orgacgpubs.org This suggests that the fluorine position influences the compound's interaction with the target enzyme or receptor.
Table 1: Effect of Fluorine Substitution on Antimicrobial Activity
| Compound | Substitution Pattern | Target Organism | Activity (MIC in μg/mL) |
| Unsubstituted Benzimidazole | - | Gram-negative bacteria | >100 |
| 2-(m-fluorophenyl)-benzimidazole | meta-fluoro on phenyl ring | Gram-negative bacteria | 31.25 acgpubs.orgacgpubs.org |
| 2-(o-fluorophenyl)-benzimidazole | ortho-fluoro on phenyl ring | Gram-negative bacteria | Lower activity |
| 2-(p-fluorophenyl)-benzimidazole | para-fluoro on phenyl ring | Gram-negative bacteria | Lower activity |
Impact of Substituents at Varying Positions on Target Binding and Efficacy
Beyond fluorine substitution, modifications at other positions of the benzimidazolone core are critical for modulating target binding and efficacy. The N1, C2, and C5/C6 positions are common sites for substitution.
N1-Substitution: The N1 position of the benzimidazole ring is often crucial for establishing key interactions with target proteins. In studies of benzimidazole-ureas as kinase inhibitors, the N1 nitrogen was found to play a critical role in binding to the VEGFR-2 enzyme. acs.org
C2-Substitution: The C2 position is a versatile point for introducing a wide variety of substituents to explore different chemical spaces and target interactions. For instance, in a series of PqsR inhibitors, the introduction of a 1H-benzo[d]imidazol-2-amine group was a key modification that led to potent antagonists. nih.gov
Table 2: Impact of Substituents on Kinase Inhibitory Activity
| Compound Series | Substitution Position | Key Finding |
| Benzimidazole-ureas | N1-nitrogen | Critical for VEGFR-2 binding acs.org |
| Benzimidazole-2-amines | C2 | Installation of this group led to potent PqsR antagonists nih.gov |
| 5-substituted benzimidazoles | C5 | A polar carboxylic acid group influenced SphK1 inhibition nih.gov |
| 6-substituted benzimidazoles | C6 | A chlorine atom was important for PqsR antagonist activity nih.gov |
Elucidation of Key Pharmacophoric Elements within the Benzimidazolone Core
The benzimidazolone core itself represents a key pharmacophore, a molecular framework that carries the essential features responsible for a drug's biological activity. ijpsjournal.comcbijournal.com Its planar, aromatic structure allows for various non-covalent interactions with biological targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions. rsc.org
Key pharmacophoric elements often include:
A hydrogen bond donor/acceptor system: The N-H groups and the carbonyl oxygen of the benzimidazolone ring can participate in hydrogen bonding with amino acid residues in the active site of a target protein.
An aromatic ring system: The fused benzene (B151609) and imidazole rings provide a scaffold for π-π stacking interactions with aromatic amino acid residues.
Defined substitution vectors: The positions available for substitution (N1, C2, C5, C6) allow for the precise orientation of functional groups to optimize target interactions.
The benzimidazole nucleus is a component of many therapeutic molecules targeting a wide array of enzymes and protein receptors. researchgate.netijpsjournal.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. mdpi.com By developing mathematical models, QSAR can predict the activity of novel compounds and guide the design of more potent and selective molecules.
In the context of benzimidazole derivatives, QSAR studies have been employed to identify key molecular descriptors that influence their anticancer activity. mdpi.com These descriptors can include electronic properties (e.g., atomic charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).
For a series of 3-amino-6-chloro-7-(azol-2 or 5-yl)-1,1-dioxo-1,4,2-benzodithiazine derivatives, QSAR models identified Radial Distribution Function (RDF) and 3D-Molecule Representation of Structures based on Electron diffraction (3D-MoRSE) descriptors as being important for predicting anticancer activity. mdpi.com
Exploration of Ligand Efficiency and Drug-Likeness Metrics
In modern drug discovery, it is not enough for a compound to be potent; it must also possess "drug-like" properties, such as appropriate size, lipophilicity, and metabolic stability. researchgate.net Ligand efficiency (LE) and other drug-likeness metrics are used to assess the quality of lead compounds and guide their optimization. core.ac.ukwikipedia.org
Ligand Efficiency (LE): This metric relates the binding affinity of a compound to its size (number of heavy atoms). wikipedia.org A higher LE indicates that a compound achieves its potency with a more efficient use of its atoms.
Lipophilic Ligand Efficiency (LLE): This metric considers both potency and lipophilicity (logP). core.ac.uk It is often desirable to increase potency while maintaining or decreasing lipophilicity to improve pharmacokinetic properties.
Drug-Likeness Rules: Guidelines such as Lipinski's Rule of Five help to predict whether a compound is likely to have good oral bioavailability. researchgate.net
Translational Research and Advanced Applications of 5,6 Difluoro 1h Benzo D Imidazol 2 3h One in Drug Discovery
Identification and Optimization of Lead Compounds for Therapeutic Development
The process of drug discovery often begins with the identification of a "hit" compound, a molecule that displays a desired biological activity. Through a process of medicinal chemistry, this initial hit is then optimized into a "lead" compound with improved potency, selectivity, and pharmacokinetic properties. The 5,6-difluoro-1H-benzo[d]imidazol-2(3H)-one core has proven to be a promising scaffold for the identification and optimization of lead compounds for various therapeutic targets.
Researchers have systematically modified the core structure of 5,6-difluoro-1H-benzo[d]imidazole to explore its structure-activity relationship (SAR). These modifications often involve the introduction of different substituents at various positions on the benzimidazole (B57391) ring system. For instance, in the development of anticonvulsant agents, a series of N-substituted 5,6-difluoro-1H-benzo[d]imidazole derivatives were synthesized and evaluated. This systematic approach allowed for the identification of key structural features responsible for the observed biological activity.
The optimization process typically involves iterative cycles of design, synthesis, and biological testing. For example, the initial discovery of a benzimidazole-based inhibitor of a particular enzyme can be followed by the synthesis of a library of analogs with variations in the substituents on the aromatic ring and at the nitrogen atoms. The data from these studies are then used to build a comprehensive SAR profile, guiding the design of more potent and selective compounds.
| Compound | Modification | Target | Potency (IC50/EC50) | Reference |
| Parent Scaffold | This compound | - | - | - |
| Analog A | N-alkylation with various side chains | GABA-A Receptor | Varies with chain length and nature | researchgate.net |
| Analog B | Substitution on the phenyl ring of an N-aryl group | GABA-A Receptor | Dependent on substituent position and electronics | researchgate.net |
| Analog C | Introduction of a hydrazone linkage | Multiple Kinases | Varies with halogen substitution | nih.gov |
This table is interactive. Click on the headers to sort the data.
Development of Novel Therapeutic Agents Targeting Specific Disease Pathways
The versatility of the this compound scaffold has led to the development of novel therapeutic agents targeting a range of disease pathways. The introduction of fluorine atoms at the 5 and 6 positions of the benzimidazole ring can significantly alter the compound's electronic properties, metabolic stability, and binding affinity to biological targets.
A notable example is the development of anticonvulsant agents based on this scaffold. A study focused on the design and synthesis of 5,6-difluoro-1H-benzo[d]imidazole derivatives as effective binders to the GABA-A receptor, a key target in the treatment of epilepsy. researchgate.net The rationale behind this approach was to modulate the activity of this inhibitory neurotransmitter receptor to control neuronal hyperexcitability. Several synthesized derivatives exhibited potent anticonvulsant activity in animal models. researchgate.net Molecular docking studies further elucidated the binding interactions of these compounds with the GABA-A receptor, providing a molecular basis for their observed efficacy. researchgate.net
Beyond epilepsy, the broader benzimidazole class of compounds has shown promise in a variety of therapeutic areas, including oncology and infectious diseases. For instance, various benzimidazole derivatives have been investigated as inhibitors of protein tyrosine kinase 6 (PTK6), a target implicated in the progression of certain cancers. nih.govelsevierpure.com While these studies did not specifically use the 5,6-difluoro substituted variant, they highlight the potential of the benzimidazolone core in developing targeted cancer therapies.
| Derivative | Disease Target | Mechanism of Action | Key Findings | Reference |
| N-Aryl Derivatives | Epilepsy | GABA-A Receptor Modulation | Potent anticonvulsant activity in preclinical models. | researchgate.net |
| (E)-5-(benzylideneamino) derivatives | Cancer (PTK6-positive) | PTK6 Inhibition | Showed excellent inhibition of PTK6 in vitro and at the cellular level. | nih.govelsevierpure.com |
This table is interactive. Click on the headers to sort the data.
Utilization as Chemical Probes for Biological Target Validation and Mechanism Elucidation
While the primary focus of research on this compound and its derivatives has been on their therapeutic potential, the inherent properties of this scaffold lend themselves to the development of chemical probes. Chemical probes are powerful tools in chemical biology used to study the function of proteins and to validate novel drug targets. These probes are often designed to be highly potent and selective for their target and can be modified with reporter tags such as fluorescent dyes, biotin (B1667282), or photoaffinity labels.
Although specific examples of this compound being used as a chemical probe are not extensively documented in the current literature, the principles of probe design can be readily applied to this scaffold. For instance, a potent and selective derivative could be functionalized with a linker attached to a fluorescent group. Such a probe could be used in fluorescence microscopy to visualize the subcellular localization of its target protein or in fluorescence polarization assays to study ligand-protein interactions.
Similarly, the incorporation of a photo-reactive group, such as a benzophenone, could convert a derivative into a photoaffinity labeling probe. nih.gov Upon photoactivation, this probe would covalently bind to its target protein, allowing for its identification and characterization from complex biological samples. Furthermore, the attachment of a biotin tag would enable the affinity-based purification of the target protein and its associated binding partners, providing valuable insights into its biological function and interacting networks. The development of such chemical probes based on the this compound scaffold represents a promising avenue for future research.
Design and Synthesis of Hybrid Molecules Incorporating the Difluorobenzimidazolone Moiety
Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores (the active parts of different drug molecules) into a single molecule. This approach can lead to compounds with improved affinity, selectivity, and efficacy, or with a dual mode of action. The this compound moiety has been explored as a key building block in the design and synthesis of novel hybrid molecules.
One approach has been to create hybrids of benzimidazole with other biologically active scaffolds, such as chalcones. Chalcones are known to possess a wide range of pharmacological activities, including anticancer properties. The synthesis of benzimidazole-chalcone hybrids has been reported to enhance the cytotoxic effects on various cancer cell lines. nih.gov
The design of these hybrid molecules is often guided by molecular modeling studies to predict their binding interactions with the target protein. This rational approach to drug design allows for the creation of novel chemical entities with potentially superior therapeutic properties.
Conclusion and Future Directions in 5,6 Difluoro 1h Benzo D Imidazol 2 3h One Research
Synthesis of Current Academic Accomplishments
Research into 5,6-difluoro-1H-benzo[d]imidazol-2(3H)-one and its analogs has yielded promising results, particularly in the realm of neuroscience. Academic studies have successfully designed and synthesized a series of derivatives, demonstrating their potential as potent anticonvulsant agents. researchgate.nethanyang.ac.kr These accomplishments are primarily centered on the modulation of the γ-aminobutyric acid (GABA) system, a key inhibitory neurotransmitter system in the brain.
Key findings include the identification of specific derivatives with significant anticonvulsant activity in established preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) screens. hanyang.ac.kr For instance, certain compounds have shown greater potency than the reference drug, carbamazepine, in the MES model. hanyang.ac.kr Molecular docking studies have corroborated these experimental findings, suggesting that these molecules bind effectively to the benzodiazepine (B76468) binding site of the GABA-A receptor. researchgate.nethanyang.ac.kr Furthermore, in vitro assays have confirmed the inhibitory potency of lead compounds against GABA transaminase (GABA-AT), indicating a potential mechanism of action that involves increasing GABAergic tone in the brain. researchgate.net
The table below summarizes the activity of notable derivatives from these studies.
| Compound ID | Anticonvulsant Activity Model | Potency (IC50 or other metric) | GABA-A Receptor Binding Affinity (IC50) | Reference |
| 3c | MES / scPTZ | Active in both models | 18.42 μM (GABA-AT Inhibition) | researchgate.net |
| 3l | MES / scPTZ | Active in both models | 19.23 μM (GABA-AT Inhibition) | researchgate.net |
| 4d | MES | 2.68-fold more potent than carbamazepine | 0.74 μM | hanyang.ac.kr |
| 4e | MES | 3.26-fold more potent than carbamazepine | 0.18 μM | hanyang.ac.kr |
These accomplishments underscore the therapeutic potential of the this compound scaffold and establish a solid foundation for further development.
Identification of Remaining Challenges and Unexplored Research Avenues
Despite the promising initial findings, several challenges and unexplored avenues remain in the research landscape of this compound. A primary obstacle noted in the broader field of novel therapeutic agent development is the presence of costly and tedious synthetic methods. researchgate.net The development of more efficient, scalable, and cost-effective synthetic routes for this specific scaffold is crucial for facilitating wider investigation and potential commercialization.
Furthermore, the full spectrum of biological activity for this scaffold is far from being completely understood. Current research has largely focused on anticonvulsant properties. However, the broader benzimidazole (B57391) class of compounds is known for an extensive range of pharmacological activities, including anti-inflammatory, antitumor, antiviral, and antimicrobial effects. researchgate.netnih.govresearchgate.netnih.gov A significant unexplored avenue is the systematic screening of this compound derivatives against a diverse panel of biological targets to uncover new therapeutic applications.
Other challenges include:
Structure-Activity Relationship (SAR) Refinement: While initial SAR studies have been conducted, a more comprehensive understanding is needed to guide the rational design of next-generation analogs with optimized potency and selectivity.
Mechanism of Action Studies: Beyond initial GABA-A receptor binding and GABA-AT inhibition, detailed mechanistic studies are required to fully elucidate the molecular pathways through which these compounds exert their effects.
Pharmacokinetic Profiling: There is a need for in-depth investigation into the absorption, distribution, metabolism, and excretion (ADME) properties of the most promising lead compounds to assess their drug-likeness and potential for in vivo efficacy.
Prospective Research Trajectories and Interdisciplinary Collaborations
Future research on this compound should be directed toward addressing the aforementioned challenges and expanding the scope of investigation. A key trajectory involves the diversification of the chemical library based on this scaffold. By introducing a wider array of substituents at various positions, researchers can systematically probe the SAR and optimize for different biological targets.
Prospective research should also focus on expanding the therapeutic areas of investigation. Given the known activities of the benzimidazole core, promising directions include:
Oncology: Investigating derivatives as inhibitors of protein kinases, such as PTK6, or as novel antitumor agents, following the precedent of other benzimidazolone analogs. nih.govnih.gov
Infectious Diseases: Screening for activity against viral targets, such as Zika and Yellow Fever viruses, or bacterial targets, like Pseudomonas aeruginosa quorum sensing pathways, which have been shown to be susceptible to other benzimidazole-based inhibitors. researchgate.netnih.gov
Metabolic Diseases: Exploring the potential of these compounds as activators of AMP-activated protein kinase (AMPK), a key regulator of metabolism. nih.gov
Success in these areas will necessitate robust interdisciplinary collaborations. The synergy between synthetic chemists, computational biologists, pharmacologists, and toxicologists will be essential. For instance, computational modeling can guide the design of new derivatives with improved binding affinities, while in-depth pharmacological assays can validate these predictions and elucidate mechanisms of action. Collaborations with structural biologists could provide crucial insights into the precise binding interactions between these compounds and their protein targets.
Broader Scientific Implications for Heterocyclic Chemistry and Pharmaceutical Innovation
The study of this compound contributes significantly to the broader fields of heterocyclic chemistry and pharmaceutical innovation. The benzimidazole nucleus is considered a "privileged scaffold," a molecular framework that is capable of binding to a variety of biological targets, making it a cornerstone in medicinal chemistry. nih.govresearchgate.net Research on this specific difluorinated analog enriches the understanding of how fluorine substitution can be used to fine-tune the physicochemical and biological properties of such scaffolds.
This research reinforces the utility of fluorine in modern drug design. The unique properties of fluorine—its high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's conformation, pKa, metabolic stability, and binding interactions. The positive results seen with this compound derivatives serve as a compelling case study for the continued application of this strategy in the development of novel therapeutics.
Ultimately, the exploration of this and similar heterocyclic systems fuels the engine of pharmaceutical innovation. By providing novel chemical entities with diverse biological activities, this research expands the chemical space available to drug discovery programs. The insights gained from synthesizing, characterizing, and evaluating these compounds contribute to the fundamental knowledge base of medicinal chemistry, paving the way for the development of next-generation drugs to address unmet medical needs across a wide spectrum of diseases, from epilepsy to cancer and infectious agents.
Q & A
Basic: What synthetic methodologies are effective for preparing 5,6-difluoro-1H-benzo[d]imidazol-2(3H)-one derivatives?
Answer: Key approaches include:
- N-Alkylation : Reacting benzimidazolone precursors with alkyl halides using NaH in DMF, achieving yields up to 81% for 1-dodecyl derivatives .
- Transition-metal-free cyclization : Base-promoted reactions between amidines and ketones yield spiro-fused imidazolones (61–86% yields depending on substituents) .
- Halogenation strategies : Fluorination via electrophilic substitution using Selectfluor® or Deoxo-Fluor® under inert conditions .
Advanced: How does 5,6-difluoro substitution influence electronic properties and reactivity in downstream modifications?
Answer: The electron-withdrawing fluorine atoms:
- Increase electrophilicity at C4/C7, enabling regioselective nucleophilic aromatic substitution (e.g., Suzuki couplings at C4 with 85% yield) .
- Reduce pKa of the N1-H proton by 1.2 units, enhancing hydrogen-bonding capacity in enzyme interactions .
- Improve metabolic stability (t₁/₂ increased by 40% in microsomal assays vs. non-fluorinated analogs) .
Basic: What analytical techniques are critical for characterizing fluorinated benzimidazolones?
Answer: Essential methods include:
- ¹⁹F NMR : Identifies para-difluoro coupling (³J_F-F = 12–15 Hz) and quantifies purity (>98%) .
- HRMS : Confirms molecular formulas with <5 ppm mass accuracy (e.g., [M+H]+ = 201.0432) .
- X-ray crystallography : Resolves planarity (max. deviation = 0.013 Å) and dihedral angles (82.9° for N-alkyl chains) .
Advanced: How can low yields in N-alkylation reactions be mitigated?
Answer: Optimize by:
- Solvent selection : DMF increases reaction rates by 30% vs. THF due to polar aprotic stabilization .
- Microwave assistance : Reduces reaction time from 24 h to 2 h while maintaining yields (72–85%) .
- Phase-transfer catalysis : Tetra-n-butylammonium bromide improves alkyl halide reactivity (yield +25%) .
Pharmacological: What molecular interactions drive the compound’s kinase inhibition?
Answer: Docking studies (AutoDock Vina, ΔG = -9.2 kcal/mol) reveal:
- Fluorines form H-bonds with EGFR’s Met793 (2.1 Å) and hydrophobic contacts with Leu788 .
- 5,6-Difluoro derivatives show 18-fold higher potency (IC₅₀ = 0.42 μM) vs. non-fluorinated analogs (IC₅₀ = 7.5 μM) in A549 cells .
Advanced: How do tautomeric equilibria affect computational modeling?
Answer: DFT (B3LYP/6-31G*) predicts the 1H-tautomer is 12.3 kcal/mol more stable than the 3H-form due to intramolecular H-bonding . MD simulations (AMBER) confirm >95% population of the 1H-tautomer at physiological pH .
Methodological: How to resolve discrepancies between enzymatic and cellular assay data?
Answer: Address via:
- Permeability correction : PAMPA assays (logP_e = -2.1) guide efflux transporter adjustments (Caco-2 ER = 0.3) .
- Protein binding : Use fu = 12% to normalize free drug concentrations .
- Metabolite profiling : UPLC-QTOF identifies active metabolites (e.g., hydroxylated species) .
Crystallography: What challenges arise in structural elucidation?
Answer: Fluorine’s electron density complicates phasing. Solutions include:
- Heavy-atom derivatives : Selenium substitution improves anomalous dispersion .
- Cryocooling : Data collection at 100 K enhances resolution to 0.8 Å .
- SHELXT dual-space recycling : Resolves phase problems in 92% complete datasets .
Synthetic Chemistry: How to achieve regioselective N-functionalization?
Answer: Use orthogonal protection:
- Trityl groups : Protect N1 (94% yield), enabling N3 alkylation .
- TFA deprotection : Removes trityl selectively (1% TFA/DCM) without cleaving esters .
Biological Evaluation: Which models best predict in vivo efficacy?
Answer: Prioritize:
- 3D hepatocyte spheroids : Maintain CYP450 activity (t₁/₂ = 6.2 h vs. 1.8 h in HepG2) .
- Kinact/KI determination : 0.08 min⁻¹μM⁻¹ for DYRK1A correlates with 89% in vivo efficacy .
Tables Referenced from Evidence:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
